4-(4-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326814-14-5
Cat. No.: VC11713070
Molecular Formula: C17H21BrN2O4
Molecular Weight: 397.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326814-14-5 |
|---|---|
| Molecular Formula | C17H21BrN2O4 |
| Molecular Weight | 397.3 g/mol |
| IUPAC Name | 4-(4-bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H21BrN2O4/c1-2-19-9-7-17(8-10-19)20(14(11-24-17)16(22)23)15(21)12-3-5-13(18)6-4-12/h3-6,14H,2,7-11H2,1H3,(H,22,23) |
| Standard InChI Key | CDMQKEDEAZOCBP-UHFFFAOYSA-N |
| SMILES | CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Br |
| Canonical SMILES | CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Br |
Introduction
Synthesis and Preparation
The synthesis of such complex organic molecules typically involves multi-step reactions, including condensation reactions, cyclization, and functional group modifications. Detailed synthesis protocols are often not publicly available due to proprietary reasons or the need for specialized equipment and expertise.
Potential Applications
Compounds with similar structures are often explored for their biological activities, including antimicrobial, antiviral, or anticancer properties. The presence of a bromobenzoyl group could potentially contribute to biological activity by interacting with specific enzymes or receptors.
Research Findings
While specific research findings on 4-(4-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid are not available, related compounds have shown promise in various biological assays. For example, compounds with similar structures have demonstrated antioxidant and cholinesterase inhibitory activities, which could be relevant for neuroprotective or cognitive-enhancing applications .
Data Tables
Given the lack of specific data on 4-(4-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, the following table provides information on a closely related compound:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume